Hexyl(triphenyl)stannane
Description
Hexyl(triphenyl)stannane is an organotin compound with the chemical formula C₆H₁₃Sn(C₆H₅)₃, comprising a hexyl group (C₆H₁₃) and three phenyl groups (C₆H₅) bonded to a central tin atom. Organotin compounds like this are widely studied for their applications in organic synthesis, catalysis, and materials science.
Properties
CAS No. |
103047-76-3 |
|---|---|
Molecular Formula |
C24H28Sn |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
hexyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C6H13.Sn/c3*1-2-4-6-5-3-1;1-3-5-6-4-2;/h3*1-5H;1,3-6H2,2H3; |
InChI Key |
OKIQYIYRRMGUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl(triphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with triphenyltin chloride. The reaction typically proceeds as follows:
C6H13MgBr+Ph3SnCl→C6H13SnPh3+MgBrCl
This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where hexylmagnesium bromide is reacted with triphenyltin chloride under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Hexyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to this compound hydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Hexyl(triphenyl)stannane has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of hexyl(triphenyl)stannane involves the formation of stannyl radicals, which participate in various chemical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents attached to the tin atom .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares hexyl(triphenyl)stannane with key analogs, highlighting structural, functional, and regulatory differences:
Structural and Functional Analysis
- Triphenyltin acetate: The acetoxy group introduces polarity, making it more reactive in hydrolysis and biocidal applications . Tributyltin derivatives: Tributyl groups confer volatility and bioactivity, historically exploited in marine antifouling paints but now restricted due to environmental persistence .
Crystal Structure :
Triphenyltin compounds like those in exhibit tetrahedral geometry around the tin atom, with bond angles deviating up to 7° from ideal tetrahedral symmetry . This compound likely adopts a similar geometry, though the bulky hexyl group may introduce steric hindrance in reactions.Synthetic Routes :
this compound can be synthesized via transmetallation or Grignard reactions (e.g., hexylmagnesium bromide + triphenyltin chloride). Analogous methods are used for tributyltin compounds .
Toxicity and Environmental Impact
Organotin compounds are notorious for their toxicity, which correlates with substituent type:
- Triphenyltin acetate : Classified as highly toxic, with applications in agriculture restricted due to bioaccumulation risks .
- Tributyltin derivatives : Banned under the International Convention on the Control of Harmful Anti-fouling Systems (2001) due to endocrine-disrupting effects in marine life .
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